molecular formula C14H13N3O B2715918 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile CAS No. 1275856-40-0

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile

Cat. No.: B2715918
CAS No.: 1275856-40-0
M. Wt: 239.278
InChI Key: MYDFHZXUWZRJEQ-UHFFFAOYSA-N
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Description

Historical Development of Pyridine-2-carbonitrile Derivatives in Medicinal Chemistry

Pyridine-2-carbonitrile derivatives have evolved as critical intermediates in drug discovery since the mid-20th century. The cyanopyridine scaffold, characterized by a nitrile group at the 2-position of the pyridine ring, gained prominence due to its electron-withdrawing properties, which enhance binding affinity to biological targets. Early applications focused on agrochemicals, but the discovery of 2-cyanopyridine’s utility in synthesizing chromium and zinc picolinates for nutritional supplements marked its entry into pharmaceuticals.

The 1980s saw advancements in regioselective functionalization techniques, enabling the synthesis of complex derivatives like 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile. These innovations facilitated the development of bronchodilators such as rimiterol hydrobromide, where 2-cyanopyridine serves as a key intermediate. By the 2010s, pyridine-2-carbonitriles became central to synthesizing fused heterocycles, exemplified by pyrido[2,3-d]pyrimidin-4-ones, which exhibit diverse bioactivities.

Significance of Aminopyridine Compounds in Drug Discovery Research

Aminopyridines, characterized by an amino group attached to the pyridine ring, are pivotal in modulating ion channels and enzymatic activity. The amino group’s ability to participate in hydrogen bonding and π-π interactions enhances target engagement. For instance, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile demonstrates versatility as a precursor for pyridopyrimidinones, which are explored for antibacterial and anticancer properties.

The structural flexibility of aminopyridines allows for tailored substitutions, optimizing pharmacokinetic profiles. Recent studies highlight their role in addressing antibiotic resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by leveraging electron-withdrawing groups to enhance microbial targeting.

Research Evolution of Methoxymethyl-Substituted Aromatic Compounds

Methoxymethyl groups (-OCH2CH3) introduce steric bulk and polarity, improving solubility and bioavailability. Their incorporation into aromatic systems, as seen in 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile, emerged from efforts to balance lipophilicity and water solubility in CNS-targeting drugs. The methoxymethyl moiety’s ether linkage also resists metabolic degradation, prolonging drug half-life.

Synthetic routes to such compounds often involve Ullmann coupling or nucleophilic aromatic substitution, as demonstrated in the synthesis of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile. These methods enable precise functionalization, critical for structure-activity relationship (SAR) studies.

Conceptual Overview of Cyanopyridines as Pharmacophores

Cyanopyridines are privileged pharmacophores due to their dual functionality: the pyridine ring provides a rigid aromatic framework, while the nitrile group acts as a hydrogen bond acceptor or participates in click chemistry. In this compound, the nitrile group enhances binding to kinase active sites, a feature exploited in tyrosine kinase inhibitor design.

Table 1: Key Applications of Cyanopyridine Derivatives in Medicinal Chemistry

Application Example Compound Biological Target Source Citation
Bronchodilation Rimiterol hydrobromide β2-adrenergic receptors
Antibacterial agents Pyrido[2,3-d]pyrimidin-4-ones DNA gyrase
Kinase inhibition 4-Substituted pyridine-2-carbonitriles Tyrosine kinases

The nitrile’s electron-withdrawing nature also stabilizes adjacent reaction centers, enabling cyclocondensation reactions to form fused heterocycles. This reactivity underpins the synthesis of pyrazolo[3,4-b]pyridines, which show promise in treating inflammatory disorders.

Properties

IUPAC Name

4-[3-(methoxymethyl)anilino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-10-11-3-2-4-12(7-11)17-13-5-6-16-14(8-13)9-15/h2-8H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDFHZXUWZRJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile typically involves the reaction of 3-(methoxymethyl)aniline with 2-chloropyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-(methoxymethyl)aniline attacks the chlorinated pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Substituents/Modifications Key Properties
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile 3-Methoxymethylphenylamino at 4-position; cyano at 2-position Moderate lipophilicity; potential for hydrogen bonding via cyano and amino groups
4-(4-Methylamino-3-nitrophenoxy)-pyridine-2-carbonitrile Nitro and methylamino groups on phenoxy substituent Higher electron-withdrawing character; possible redox activity due to nitro group
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile Hydroxymethylphenyl at 3-position; cyano at 2-position Increased hydrophilicity; potential for oxidation or conjugation via hydroxymethyl
4-(Trifluoromethyl)-1,2-dihydro-6-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile Trifluoromethyl and methoxyphenyl groups; dihydro-oxopyridine core Enhanced metabolic stability (CF₃); π-π stacking via methoxyphenyl
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Thiazole ring with methylamino; hydroxylphenylamino substituent Dual hydrogen-bond donor/acceptor sites; potential kinase inhibition

Functional and Pharmacological Comparisons

  • Solubility and Bioavailability : The methoxymethyl group in the target compound improves aqueous solubility compared to trifluoromethyl or nitro-substituted analogues (e.g., ), but may reduce membrane permeability relative to thiazole-containing derivatives .
  • Receptor Binding: Compounds like (+)-SNAP-7941 ( ), which share methoxymethyl groups, exhibit potent MCHR1 antagonism. This suggests that the methoxymethylphenylamino motif in the target compound could similarly modulate receptor interactions.
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) confer resistance to oxidative metabolism, whereas hydroxymethyl or methoxymethyl groups (e.g., ) may undergo demethylation or conjugation, altering pharmacokinetics .

Spectroscopic and Analytical Data

  • IR : Strong absorption near 2220 cm⁻¹ (C≡N stretch) .
  • ¹H NMR : Signals for methoxymethyl (~δ 3.3 ppm, OCH₃) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spec : Molecular ion peaks consistent with carbonitrile scaffolds (e.g., m/z ~250–350 for most derivatives) .

Biological Activity

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, characterized by a pyridine ring substituted with a carbonitrile and an amino group attached to a methoxymethyl-substituted phenyl ring, positions it as a candidate for various biological applications, including anticancer and antimicrobial activities.

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 1275856-40-0

Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between 3-(methoxymethyl)aniline and 2-chloropyridine-4-carbonitrile. This reaction is generally conducted in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures, optimizing for yield and purity .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown moderate to significant activity against hematological malignancies and solid tumors. A comparative study highlighted that certain analogues demonstrated IC50 values as low as 5.6 µM against K562 cells (chronic myelogenous leukemia) .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. For example, it may interact with tyrosine kinases, which are crucial in cancer cell proliferation and survival. This interaction can block substrate access to the active sites of these enzymes, thereby inhibiting their activity .

Case Studies

  • Cytotoxicity Testing : In vitro studies using the MTT assay on various human and murine tumor cell lines (e.g., HEP-G2, BV-173, NEURO 2A) demonstrated that derivatives of this compound had negligible growth-inhibitory effects compared to established anticancer drugs .
  • Inhibition Studies : A study focused on β-secretase inhibition found that new derivatives derived from similar structures showed reduced toxicity while maintaining efficacy against neurodegenerative processes associated with Alzheimer's disease .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameFunctional GroupNotable Activity
This compoundCarbonitrileModerate anticancer activity
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carboxamideCarboxamideHigher solubility; less potent
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carboxylic acidCarboxylic acidEnhanced biological activity due to acidity

Q & A

Q. What are the optimal synthetic routes for 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile, and how can reaction conditions be optimized?

The synthesis of pyridine-carbonitrile derivatives typically involves multi-step protocols. For example:

  • Intermediate formation : Use β-chloroenaldehyde derivatives to introduce the (methoxymethyl)phenylamino group, as seen in structurally analogous pyrimidine systems .
  • Coupling reactions : Employ Buchwald-Hartwig amination or Ullmann-type coupling to attach the 3-(methoxymethyl)phenyl group to the pyridine core .
  • Key parameters : Optimize solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ or CuI) to enhance yield and purity .
  • Analytical validation : Confirm intermediates and final products via HPLC (>95% purity) and ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy : The methoxymethyl group (-OCH₂CH₃) appears as a singlet at δ ~3.3–3.5 ppm, while the pyridine ring protons resonate between δ 7.5–8.5 ppm. The nitrile (C≡N) group is confirmed via IR (ν ~2220–2240 cm⁻¹) .
  • X-ray crystallography : For structural elucidation, monoclinic crystal systems (e.g., P2₁/n space group) with unit cell parameters (a = 9.52 Å, b = 13.88 Å, c = 12.11 Å) are typical for related pyridine derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z ~279.1 (C₁₅H₁₄N₃O₂⁺) .

Q. How is the biological activity of this compound screened in preclinical studies?

  • Antimicrobial assays : Use broth microdilution (MIC ≤ 16 µg/mL against S. aureus or E. coli) with positive controls like ciprofloxacin .
  • Anticancer profiling : Test cytotoxicity via MTT assays (IC₅₀ values against HeLa or MCF-7 cells) and compare to reference compounds like doxorubicin .
  • Mechanistic studies : Evaluate kinase inhibition (e.g., PI3K/AKT pathway) using enzymatic assays (IC₅₀ < 1 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

  • SAR analysis :

    Substituent PositionFunctional GroupImpact on Activity
    Pyridine C-2Nitrile (C≡N)Enhances solubility and H-bonding
    Phenyl C-3'MethoxymethylIncreases membrane permeability (logP ~2.5)
  • Contradictions : Analogues with bulkier groups (e.g., 4-methylpiperidin-1-yl) show reduced activity due to steric hindrance, while electron-withdrawing groups (e.g., -CF₃) improve target binding .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

  • Hydrogen-bond networks : The nitrile group forms C–H···N interactions (bond length ~3.1 Å), while the methoxymethyl group participates in O–H···O bonds (e.g., with solvent molecules) .
  • Packing motifs : Face-to-face π-π stacking (interplanar distance ~3.5 Å) between pyridine and phenyl rings stabilizes the crystal lattice .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological adjustments :
    • Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂, 37°C) .
    • Validate assay reproducibility via dose-response curves (n ≥ 3 replicates) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or PI3K) and reconcile discrepancies .

Q. What advanced purification strategies mitigate byproduct formation during synthesis?

  • Chromatography : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers.
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate high-purity crystals (>99% by HPLC) .
  • Mechanochemical synthesis : Explore solvent-free grinding methods to reduce side reactions (e.g., amide hydrolysis) .

Q. How does the compound interact with enzymatic targets (e.g., kinases or oxidoreductases)?

  • Inhibition mechanisms : The nitrile group acts as a hydrogen-bond acceptor with catalytic lysine residues (e.g., in xanthine oxidase), while the methoxymethyl group occupies hydrophobic pockets .
  • Kinetic studies : Determine inhibition constants (Kᵢ < 100 nM) via Lineweaver-Burk plots under varying substrate concentrations .

Q. What green chemistry approaches are viable for scaling up synthesis sustainably?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
  • Catalyst recycling : Use immobilized Pd nanoparticles on SiO₂ to minimize metal waste .
  • Energy efficiency : Adopt microwave-assisted synthesis (80°C, 30 min) to cut reaction times by 60% .

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